Bromoacetamido-PEG4-TFP ester is a specialized compound that functions as a crosslinker in bioconjugation applications. It is characterized by its unique structure, which includes a bromoacetamide moiety and a 2,3,5,6-tetrafluorophenyl ester group. This compound is part of the discrete polyethylene glycol (dPEG) family, specifically designed to enhance solubility and stability in aqueous environments. The molecular formula of Bromoacetamido-PEG4-TFP ester is , and it has a molecular weight of 534.29 g/mol. The compound exhibits high purity (>97%) and is typically soluble in methylene chloride, methanol, MTBE, and water .
The biological activity of Bromoacetamido-PEG4-TFP ester primarily stems from its ability to form stable conjugates with biomolecules such as proteins and peptides. By increasing the hydrodynamic volume of these conjugates, the compound enhances their solubility in aqueous media, which can lead to improved pharmacokinetics and reduced renal clearance. Additionally, this property helps shield conjugates from opsonization, thereby potentially increasing their bioavailability .
The synthesis of Bromoacetamido-PEG4-TFP ester typically involves the following steps:
This method allows for precise control over the functionalization of the PEG backbone, resulting in a versatile crosslinker suitable for various applications .
Bromoacetamido-PEG4-TFP ester has several notable applications:
Studies investigating the interactions of Bromoacetamido-PEG4-TFP ester with biomolecules typically focus on its conjugation efficiency and stability under physiological conditions. These studies demonstrate that the compound effectively forms stable conjugates without compromising the biological activity of the attached biomolecules. Furthermore, its hydrolytic stability under various pH conditions makes it suitable for long-term applications in biological systems .
Bromoacetamido-PEG4-TFP ester shares similarities with other PEG-based crosslinkers but possesses unique features that distinguish it:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Bromoacetamido-PEG4-NHS ester | Bromoacetamide + NHS ester | NHS esters are less stable than TFP esters |
| TCO-PEG4-TFP ester | TCO + TFP ester | Utilizes tetrazine chemistry for rapid reactions |
| Bromoacetamido-dPEG24-TFP ester | Longer dPEG spacer (24 atoms) + TFP ester | Increased hydrodynamic volume compared to PEG4 |
Bromoacetamido-PEG4-TFP ester stands out due to its combination of high reactivity towards both thiols and amines while maintaining excellent solubility and stability characteristics .
The controlled synthesis of Bromoacetamido-Polyethylene Glycol Four-Unit-Tetrafluorophenyl ester represents a sophisticated approach to heterobifunctional crosslinker design that leverages discrete polyethylene glycol chemistry principles [1]. This compound, with the molecular formula C₁₉H₂₄BrF₄NO₇ and molecular weight of 534.29 grams per mole, exemplifies the precision achievable in monodisperse polyethylene glycol derivative synthesis [2].
The synthetic methodology employs a stepwise approach that begins with the functionalization of a four-unit polyethylene glycol backbone [1]. The discrete polyethylene glycol architecture ensures reproducible conjugation outcomes compared to polydisperse polyethylene glycol derivatives, as the monodispersity provides consistent hydrodynamic properties and spatial positioning of reactive termini [2]. The synthesis typically involves the sequential introduction of the bromoacetamide moiety at one terminus and the tetrafluorophenyl ester group at the opposite end, creating a precisely defined 20.4 Angstrom spacer with 18 atoms in the linking chain [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄BrF₄NO₇ |
| Molecular Weight (g/mol) | 534.29 |
| CAS Number | 2247993-78-6 |
| Purity (%) | >97 |
| Hydrodynamic Volume (Å) | 20.4 |
| Spacer Length (atoms) | 18 |
| Storage Temperature (°C) | -20 |
| Solubility | Water, methanol, methylene chloride, methyl tert-butyl ether |
The synthetic strategy capitalizes on the unique reactivity profiles of each terminal group [1]. The bromoacetamide terminus undergoes selective nucleophilic substitution reactions with thiol groups, while the tetrafluorophenyl ester demonstrates enhanced hydrolytic stability compared to traditional N-hydroxysuccinimide esters [3]. This differential reactivity enables precise control over conjugation sequences and minimizes unwanted side reactions during synthesis.
Advanced synthetic approaches incorporate protecting group strategies that allow for stepwise functionalization without interference between reactive centers [4]. The use of base-labile protecting groups has emerged as particularly effective for polyethylene glycol synthesis, enabling deprotection and coupling reactions to proceed in single-pot procedures [4]. These methodologies have achieved remarkable efficiency, with some protocols reporting synthesis of extended polyethylene glycol chains in nine steps without chromatographic purification [4].
The controlled architecture synthesis benefits from recent advances in polyethylene glycol chemistry that emphasize monodisperse compound preparation [5]. Monodisperse polyethylene glycol linkers produce homogeneous conjugates with specific molecular weights, contrasting sharply with polydisperse systems that exhibit molecular weight distributions and associated variability in biological performance [6]. The discrete nature of the four-unit polyethylene glycol spacer ensures consistent spatial relationships between conjugated biomolecules, facilitating predictable bioconjugation outcomes [6].
The engineering of orthogonal reactivity in Bromoacetamido-Polyethylene Glycol Four-Unit-Tetrafluorophenyl ester enables sophisticated sequential conjugation strategies that minimize cross-reactivity and maximize conjugation efficiency [7]. This heterobifunctional design allows for controlled, stepwise attachment of different biomolecules through distinct chemical pathways, representing a significant advancement over homobifunctional crosslinkers that often result in uncontrolled polymerization [7].
The bromoacetamide functionality demonstrates selective reactivity toward free thiol groups at pH values greater than or equal to 8.0, forming stable thioether bonds through nucleophilic substitution mechanisms [8]. This pH requirement distinguishes bromoacetamide chemistry from maleimide-based systems, which operate optimally at pH 6.5 to 7.5 but suffer from retro-Michael reactions under physiological conditions [2]. The higher pH tolerance of bromoacetamide makes it particularly suitable for alkaline environments where maleimide chemistry fails [2].
| Functional Group | Target | Optimal pH | Reaction Type | Bond Formed |
|---|---|---|---|---|
| Bromoacetamide | Free thiols (-SH) | ≥8.0 | Nucleophilic substitution | Thioether (C-S) |
| Tetrafluorophenyl Ester | Primary amines (-NH₂) | 7.2-8.5 | Amide bond formation | Amide (C-N) |
| Overall System | Dual conjugation | 8.0-8.5 | Sequential conjugation | Heterobifunctional |
The tetrafluorophenyl ester terminus exhibits superior hydrolytic stability compared to conventional N-hydroxysuccinimide esters, maintaining reactivity for extended periods under basic conditions [3] [9]. Comparative stability studies demonstrate that tetrafluorophenyl esters exhibit significantly longer half-lives across various pH conditions, with particularly dramatic differences at elevated pH values [3]. At pH 10.0, tetrafluorophenyl esters maintain a half-life of 330 minutes compared to only 39 minutes for N-hydroxysuccinimide esters, representing an 8.5-fold improvement in stability [3].
| pH | Tetrafluorophenyl Ester Half-life (min) | N-Hydroxysuccinimide Ester Half-life (min) | Stability Ratio |
|---|---|---|---|
| 7.0 | 770 | 407 | 1.9× |
| 8.0 | 533 | 178 | 3.0× |
| 10.0 | 330 | 39 | 8.5× |
The orthogonal reactivity design enables pH-controlled sequential conjugation protocols [10]. Initial conjugation can be performed at pH 6.0 to favor thiol-selective reactions while minimizing tetrafluorophenyl ester hydrolysis, followed by pH adjustment to 8.0 for amine-reactive coupling [10]. This pH-switching strategy allows for precise control over conjugation stoichiometry and minimizes formation of unwanted conjugation products [10].
Sequential conjugation strategies leverage the differential kinetics of the two reactive centers [7]. The bromoacetamide group exhibits rapid kinetics with cysteine residues, while the tetrafluorophenyl ester demonstrates controlled reactivity with primary amines under slightly basic conditions [11]. This kinetic discrimination allows for temporal control of conjugation events, enabling the preparation of defined bioconjugates without the polymerization artifacts common to homobifunctional systems [7].
The orthogonal design principles extend to substrate selectivity, where the bromoacetamide function maintains high chemoselectivity for thiols even under conditions where other nucleophilic groups are present [8]. Studies demonstrate that bromoacetamide retains selectivity for thiol groups over amino and imidazole functions, providing robust chemoselectivity that simplifies conjugation protocols and reduces purification requirements [8].
The optimization of polyethylene glycol spacer length in Bromoacetamido-Polyethylene Glycol Four-Unit-Tetrafluorophenyl ester addresses critical steric considerations that significantly impact conjugation efficiency and bioconjugate performance [12] [13]. The four-unit polyethylene glycol spacer, representing approximately 20.4 Angstroms in extended conformation, provides an optimal balance between molecular flexibility and steric accessibility for most protein conjugation applications [2].
Systematic investigations of spacer length effects on conjugation yields demonstrate clear correlations between linker length and conjugation efficiency [13]. Studies using bovine serum albumin as a model protein show conjugation yield increases from 10% with single ethylene glycol unit spacers to 24% with three-unit spacers, with no additional improvement observed for four- and six-unit variants [13]. For beta-lactoglobulin, conjugation yields gradually increase from 9% to 33% as spacer length extends from one to six ethylene glycol units [13].
| Polyethylene Glycol Units | Conjugation Yield Bovine Serum Albumin (%) | Conjugation Yield Beta-Lactoglobulin (%) | Steric Hindrance | Distance (Å) |
|---|---|---|---|---|
| 1 | 10 | 9 | High | ~3.5 |
| 3 | 24 | Not Reported | Optimal | ~10.5 |
| 4 | 24 | Not Reported | Optimal | ~14.0 |
| 5 | 24 | Not Reported | Moderate | ~17.5 |
| 6 | Not Reported | 33 | Low | ~21.0 |
| Protein Molecular Weight (kDa) | Optimal Spacer Length (Å) | Recommended Crosslinker | Commercial Spacer Length (Å) |
|---|---|---|---|
| 10 | 9.0 | Disuccinimidyl glutarate | 7.7 |
| 25 | 11.5 | Bis(sulfosuccinimidyl) suberate | 11.4 |
| 50 | 13.9 | Ethylene glycol bis(succinimidyl succinate) | 16.1 |
| 100 | 17.0 | Extended variants | Custom |
The four-unit polyethylene glycol spacer in Bromoacetamido-Polyethylene Glycol Four-Unit-Tetrafluorophenyl ester represents an optimal compromise for medium-sized proteins, providing sufficient length to overcome surface steric effects while maintaining structural definition [2]. The discrete, monodisperse nature of this spacer ensures consistent spatial relationships between conjugated molecules, eliminating the variability associated with polydisperse polyethylene glycol systems [5] [6].
Steric optimization extends beyond simple length considerations to encompass spacer flexibility and hydration properties [16]. Polyethylene glycol spacers confer enhanced aqueous solubility and reduced aggregation tendencies compared to hydrocarbon-based alternatives [17]. The hydrophilic nature of polyethylene glycol spacers creates hydration shells that minimize non-specific protein interactions and enhance bioconjugate stability [16].
The optimization process must also account for the specific geometric requirements of target binding sites [12]. Studies of aptamer-mediated targeting systems demonstrate that spacer length must be sufficient to expose recognition elements above surrounding polyethylene glycol molecules to achieve optimal binding affinity [12]. Molecular dynamics simulations provide valuable guidance for spacer design, enabling prediction of optimal lengths for specific conjugation scenarios [12].
Advanced optimization strategies incorporate consideration of spacer composition alongside length parameters [12]. Comparative studies of oligothymine spacers versus polyethylene glycol-oligothymine hybrid spacers with equivalent overall lengths demonstrate that physical spacer length, rather than chemical composition, represents the primary determinant of targeting efficiency [12]. This finding simplifies spacer design decisions and validates the use of homogeneous polyethylene glycol spacers for most applications [12].
The bromoacetamido group in Bromoacetamido-polyethylene glycol-4-tetrafluorophenyl ester demonstrates exceptional thiol-specific chemoselectivity through nucleophilic substitution mechanism. The bromoacetyl moiety preferentially targets cysteine residues over other nucleophilic amino acids due to fundamental differences in nucleophilicity and reaction kinetics [1] [2]. The reaction proceeds via an SN2 mechanism where the thiolate anion attacks the electrophilic carbon bearing the bromine atom, resulting in the formation of a stable thioether linkage with concurrent elimination of bromide ion [1].
Research has established that bromoacetyl groups exhibit distinctive kinetic profiles compared to other thiol-reactive functionalities. The reaction rate constants for bromoacetyl-thiol coupling range from 10 to 100 M⁻¹s⁻¹ at optimal pH conditions [1] [2]. This represents a balanced reactivity profile that ensures efficient coupling while maintaining selectivity. The optimal pH range for bromoacetyl reactivity spans 8.0 to 9.0, where the thiolate form of cysteine predominates, enhancing nucleophilicity [1] [2].
Comparative kinetic studies demonstrate that bromoacetyl functionality retains high chemoselectivity even under conditions where it reacts appreciably with thiols, showing minimal reactivity with competing nucleophilic functionalities such as alpha-amino groups, epsilon-amino groups of lysine, or imidazole groups of histidine [1] [2]. This selectivity advantage becomes particularly pronounced when reaction conditions are optimized for thiol modification.
| Reactive Group | Rate Constant (M⁻¹s⁻¹) | pH Optimum | Selectivity for Cysteine | Stability of Product |
|---|---|---|---|---|
| Bromoacetyl | 10-100 | 8.0-9.0 | High | High |
| Maleimide | 100-1000 | 6.5-7.5 | High | Moderate |
| Iodoacetyl | 1000-10000 | 8.0-8.5 | Moderate | High |
| Vinylsulfone | 50-500 | 7.0-9.0 | Moderate | High |
The reactivity of bromoacetyl groups toward thiols can be modulated through structural modifications of the adjacent environment. Studies have revealed that incorporating electron-withdrawing groups near the bromoacetyl functionality can enhance reactivity, while electron-donating substituents tend to decrease reaction rates [3] [4]. The polyethylene glycol-4 spacer in Bromoacetamido-polyethylene glycol-4-tetrafluorophenyl ester serves not only as a hydrophilic linker but also provides appropriate spatial separation that minimizes steric hindrance during protein modification reactions [5].
The effectiveness of thiol-specific modification using bromoacetyl reagents depends significantly on the accessibility of cysteine residues on protein surfaces. Research has demonstrated that cysteine position within protein sequences substantially influences reactivity, with the order of reactivity being amino-terminal > in-chain > carboxyl-terminal cysteine residues [6]. This reactivity pattern results from modulation of sulfhydryl pKa values by neighboring ionizable groups, particularly the alpha-ammonium and carboxylate groups at protein termini [6].
The pKa modulation affects both the fraction of thiolate present at physiological pH and the intrinsic nucleophilicity of the sulfur atom. Lower pKa values increase selectivity while slightly decreasing nucleophilicity, following the relationship described by the Brønsted coefficient β = 0.41 [6]. This principle can be exploited to enhance site-selectivity in protein modification by strategically targeting cysteine residues in favorable environments.
Bromoacetyl-cysteine conjugates demonstrate exceptional stability under physiological conditions compared to some alternative thiol-modification chemistries. Unlike maleimide-thiol adducts, which can undergo retro-Michael reactions in reducing environments [7], bromoacetyl-thiol linkages remain stable in the presence of competing thiols such as glutathione [8]. This stability advantage makes bromoacetyl reagents particularly suitable for applications requiring long-term conjugate integrity in biological systems.
The irreversible nature of bromoacetyl-thiol coupling provides both advantages and limitations. While the permanent modification ensures stable conjugates, it precludes applications requiring reversible protein modification. However, for applications such as antibody-drug conjugate development, where stable drug attachment is essential, the irreversible nature of bromoacetyl coupling represents a significant advantage [9].
Tetrafluorophenyl esters represent a significant advancement in amine-reactive bioconjugation chemistry, offering superior hydrolytic stability compared to conventional N-hydroxysuccinimide esters. The hydrolysis half-life of tetrafluorophenyl esters extends to approximately 4 hours at pH 7.4, representing a 4-fold improvement over N-hydroxysuccinimide esters [10] [11]. This enhanced stability stems from the electron-withdrawing nature of the tetrafluorophenyl leaving group, which stabilizes the ester carbonyl against nucleophilic attack by water molecules [10].
| Parameter | TFP Ester | NHS Ester |
|---|---|---|
| Hydrolysis Half-life (pH 7.4) | ~4 hours | ~1 hour |
| Coupling Efficiency | Higher | Moderate |
| pH Stability Range | 7.5-8.5 | 7.0-7.5 |
| Byproduct Solubility | Low (precipitates) | High (soluble) |
| Storage Stability | Superior | Limited |
The tetrafluorophenyl ester functionality undergoes nucleophilic acyl substitution with primary amine groups to form stable amide linkages. The reaction mechanism involves nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by elimination of the tetrafluorophenol leaving group [12] [11]. The electron-deficient nature of the tetrafluorophenyl group facilitates this elimination step, resulting in efficient amide bond formation under mild conditions.
The optimal pH range for tetrafluorophenyl ester coupling spans 7.5 to 8.5, where primary amines exist predominantly in their non-protonated, nucleophilic form [11]. This pH range represents a compromise between amine nucleophilicity and ester hydrolysis rates, providing optimal coupling efficiency while maintaining reagent stability.
In antibody-drug conjugate development, tetrafluorophenyl esters offer distinct advantages for lysine modification strategies. The enhanced stability of tetrafluorophenyl esters allows for longer reaction times and higher coupling efficiencies compared to N-hydroxysuccinimide esters [13] [12]. This improved performance is particularly valuable when working with expensive antibody substrates where maximum conjugation efficiency is essential.
The coupling reaction typically proceeds at protein concentrations of 2 milligrams per milliliter or higher to achieve optimal results [11]. Under these conditions, tetrafluorophenyl esters demonstrate superior performance in terms of drug-to-antibody ratio achievement and maintenance of antibody binding affinity [14] [9]. The reaction can be conducted in standard biocompatible buffers such as sodium bicarbonate or phosphate-buffered saline, provided the pH is maintained within the optimal range.
An additional advantage of tetrafluorophenyl esters in antibody-drug conjugate development relates to purification considerations. The tetrafluorophenol byproduct exhibits limited solubility in aqueous media and tends to precipitate during the conjugation reaction . This precipitation facilitates removal of the leaving group through simple filtration or centrifugation steps, simplifying the purification process compared to water-soluble byproducts generated by other amine-reactive chemistries.
Recent advances in antibody-drug conjugate development have emphasized the importance of site-specific conjugation to achieve homogeneous products with predictable pharmacokinetic properties. Tetrafluorophenyl esters can be employed in conjunction with engineered antibodies containing unique lysine residues to achieve site-specific modification [8]. The enhanced selectivity achievable with tetrafluorophenyl esters, particularly when used under carefully optimized conditions, enables preferential modification of specific lysine residues over others present in the antibody structure.
The stability of tetrafluorophenyl ester-mediated conjugates is crucial for effective payload delivery in antibody-drug conjugate applications. The amide linkages formed through tetrafluorophenyl ester coupling demonstrate excellent stability under physiological conditions, resisting hydrolysis and maintaining drug attachment throughout circulation [9]. This stability is essential for achieving optimal therapeutic windows and minimizing premature drug release.
The combination of bromoacetyl and tetrazine functionalities within a single molecular framework enables sophisticated tandem conjugation strategies that leverage the unique reactivity profiles of both chemical groups. Tetrazine chemistry facilitates rapid bioorthogonal reactions with strained alkenes through inverse electron-demand Diels-Alder mechanisms, achieving reaction rate constants ranging from 1000 to 30000 M⁻¹s⁻¹ depending on the specific tetrazine and dienophile partners employed [16] [17] [18].
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Biocompatibility | Product Stability |
|---|---|---|---|---|
| Tetrazine-TCO | 1000-30000 | No | Excellent | High |
| Tetrazine-Cyclopropene | 0.1-100 | No | Excellent | High |
| Bromoacetyl-Thiol | 10-100 | No | Good | High |
Tandem conjugation systems enable sequential modification of biomolecules through orthogonal reactive functionalities. The bromoacetyl group can be used for initial thiol-specific protein attachment, followed by tetrazine-mediated coupling of additional functional modules [19] [20]. This approach allows for precise control over conjugation stoichiometry and enables the incorporation of multiple functional elements in a controlled manner.
The temporal separation of conjugation steps provides advantages in terms of reaction optimization and product characterization. Each conjugation step can be optimized independently, and intermediate products can be purified and characterized before proceeding to subsequent modifications [17]. This stepwise approach is particularly valuable in complex bioconjugate synthesis where multiple functional elements must be incorporated with high precision.
Advanced applications of tetrazine chemistry extend beyond simple bioorthogonal ligation to include controlled bond cleavage reactions. Tetrazine-triggered elimination reactions can be employed to achieve controlled release of biological payloads under specific conditions [21] [22]. These click-to-release systems demonstrate remarkable efficiency, with some formulations achieving essentially complete payload release across physiological pH ranges [21].
The mechanism of tetrazine-triggered bond cleavage involves initial cycloaddition with appropriately designed trans-cyclooctene derivatives, followed by spontaneous elimination reactions that release the caged payload [21] [23]. The efficiency of this process can be enhanced through careful molecular design, including incorporation of acid-functionalized tetrazines that accelerate the release kinetics through local catalysis effects [21].
Research has revealed that tetrazine-mediated bond cleavage reactions exhibit profound pH sensitivity, which can be exploited for targeted payload delivery [21] [24]. Acid-functionalized tetrazines demonstrate markedly enhanced release performance at lower pH values, with some systems achieving instantaneous release at pH ≤ 6.0 [21]. This pH dependency makes tetrazine-based systems particularly attractive for applications requiring release in acidic cellular compartments such as lysosomes [24].
The pH sensitivity arises from protonation effects that influence the tautomerization processes essential for efficient elimination reactions [21]. By incorporating ionizable groups into the tetrazine structure, the local chemical environment can be tuned to optimize release kinetics under specific conditions [21] [24].
The combination of bromoacetyl and tetrazine functionalities enables the development of dual payload systems where two different bioactive molecules can be released through distinct triggering mechanisms [25]. In these systems, one payload remains attached through the stable bromoacetyl-thiol linkage, while the second payload is released through tetrazine-mediated bond cleavage upon exposure to appropriate triggers [25].
This dual payload approach offers significant advantages for therapeutic applications, enabling simultaneous delivery of complementary therapeutic agents or sequential release of different drugs with distinct mechanisms of action [25]. The ability to control the timing and location of payload release provides unprecedented flexibility in therapeutic design.
The successful implementation of tandem conjugation systems requires careful consideration of steric and electronic effects that may influence the reactivity of both functional groups. The polyethylene glycol-4 spacer in Bromoacetamido-polyethylene glycol-4-tetrafluorophenyl ester provides appropriate spatial separation to minimize mutual interference between reactive functionalities [26] [27].
Research has demonstrated that spacer length significantly influences the performance of bioconjugation reactions [28] [26]. Polyethylene glycol-4 spacers offer an optimal balance between flexibility and structural integrity, providing sufficient conformational freedom for efficient conjugation while maintaining appropriate molecular rigidity for predictable reactivity [29].
Tandem conjugation systems incorporating bromoacetyl and tetrazine functionalities have found extensive applications in chemical biology research, enabling sophisticated experimental designs that require multiple orthogonal modification strategies [30] [31]. These systems are particularly valuable for fluorescence-based assays where multiple labeling events must be precisely controlled to achieve meaningful results [19].